2,4-Dichlorobenzyl isothiocyanate

Description

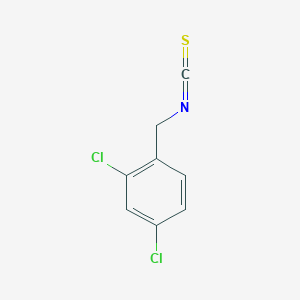

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHPXEMPVDMDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172378 | |

| Record name | 2,4-Dichlorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-41-4 | |

| Record name | 2,4-Dichlorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18967-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzyl Isothiocyanate

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichlorobenzyl isothiocyanate, alongside its potential biological activities and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 2,4-dichloro-1-(isothiocyanatomethyl)benzene | [1][2] |

| CAS Number | 18967-41-4 | [1][3][4] |

| Molecular Formula | C₈H₅Cl₂NS | [1][4] |

| Molecular Weight | 218.1 g/mol | [3][4] |

| Appearance | Low melting point solid | [3] |

| Melting Point | Data not available | Predicted to be a low melting solid based on supplier information. |

| Boiling Point | Data not available | |

| Solubility | Data not available | Likely soluble in organic solvents like DMSO, and chlorinated solvents. |

| Purity | ≥ 98% (GC) | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons (3H) in the range of 7.2-7.5 ppm with complex splitting patterns. A singlet for the methylene protons (-CH₂-) around 4.7 ppm. |

| ¹³C NMR | Aromatic carbons between 127-135 ppm. A signal for the methylene carbon (-CH₂-) around 45-50 ppm. The isothiocyanate carbon (-NCS) is expected to show a broad signal around 130-140 ppm. |

| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate group (-NCS) in the range of 2050-2150 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 217/219/221 due to chlorine isotopes. A prominent fragment corresponding to the 2,4-dichlorobenzyl cation at m/z 159/161. |

Synthesis and Reactivity

Isothiocyanates are versatile intermediates in organic synthesis. The isothiocyanate group is an electrophilic moiety that readily reacts with nucleophiles.

Synthesis

A general and widely applicable method for the synthesis of benzyl isothiocyanates involves the reaction of the corresponding benzylamine with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide.

Reactivity

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.

Biological Activity

While there is a lack of specific studies on the biological activity of this compound, the activities of its isomer, 2,4-Dichlorobenzyl thiocyanate (DCBT), and other isothiocyanates provide valuable insights into its potential pharmacological effects.

Isomer: 2,4-Dichlorobenzyl Thiocyanate (DCBT)

2,4-Dichlorobenzyl thiocyanate (DCBT) is a known antimitotic agent that disrupts microtubule organization in cells.[5] It has been shown to inhibit the polymerization of tubulin, a key protein in the formation of microtubules.[5][6] The mechanism of action involves the alkylation of sulfhydryl groups on β-tubulin.[7] This leads to mitotic arrest and subsequent cell death.

General Activity of Isothiocyanates

Isothiocyanates as a class of compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[8][9][10]

-

Antimicrobial Activity: Many isothiocyanates have demonstrated efficacy against a variety of bacteria and fungi.[11] Their mechanism of action is often attributed to their ability to disrupt cellular membranes and interfere with essential metabolic processes.

-

Anticancer Activity: Several isothiocyanates, including benzyl isothiocyanate (BITC), have been investigated for their anticancer potential.[12][13][14][15] They can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. One of the proposed mechanisms for their anticancer effect is the inhibition of tubulin polymerization, similar to DCBT.

Given the structural similarities, it is plausible that this compound may also exhibit antimitotic, antimicrobial, and anticancer activities. However, dedicated experimental studies are required to confirm these potential effects and elucidate its specific mechanisms of action.

Experimental Protocols

The following are detailed methodologies for the synthesis and potential biological evaluation of this compound, adapted from general procedures for similar compounds.

Synthesis of this compound

This protocol describes a general method for the synthesis of isothiocyanates from the corresponding primary amine using thiophosgene.

Materials:

-

2,4-Dichlorobenzylamine

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 2,4-Dichlorobenzylamine (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

While stirring vigorously, slowly add thiophosgene (1.2 equivalents) to the mixture at room temperature.

-

Continue stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Tubulin Polymerization Assay (In Vitro)

This assay can be used to determine if this compound inhibits the polymerization of tubulin, a hallmark of antimitotic agents.

Materials:

-

Purified tubulin

-

This compound

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP (Guanosine triphosphate)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On ice, prepare reaction mixtures in a 96-well plate containing tubulin (e.g., 3 mg/mL) in general tubulin buffer with GTP.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.

-

Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes), which corresponds to the extent of tubulin polymerization.

-

Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.

Safety and Handling

Isothiocyanates are generally considered to be reactive and potentially hazardous compounds. Appropriate safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Toxicity: Specific toxicity data for this compound are not available. However, related compounds can be irritants to the skin, eyes, and respiratory tract.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for the use of this compound. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory, following all applicable safety guidelines.

References

- 1. pschemicals.com [pschemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 18967-41-4 this compound AKSci 6386AD [aksci.com]

- 4. This compound|18967-41-4 - Debyesci [debyesci.com]

- 5. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology [pubmed.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 10. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2,4-Dichlorophenyl isothiocyanate | 6590-96-1 [smolecule.com]

- 12. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Synthesis of 2,4-Dichlorobenzyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4-Dichlorobenzyl isothiocyanate, a compound of interest for various research applications. This document details plausible synthetic pathways, complete with experimental protocols, quantitative data, and characterization methods. Additionally, it includes visualizations of the synthetic workflow and a relevant biological signaling pathway to provide a thorough understanding of the compound's synthesis and potential mechanism of action.

Introduction

This compound is a halogenated aromatic isothiocyanate. The isothiocyanate functional group (-N=C=S) is a key feature of many biologically active compounds, known for their diverse pharmacological properties. This guide outlines a robust synthetic strategy for the preparation of this compound, starting from readily available precursors.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the key intermediate, 2,4-Dichlorobenzylamine, from a suitable starting material. The second step is the conversion of this primary amine to the target isothiocyanate. Two primary routes for the synthesis of the amine are presented below.

Route A commences with the chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzyl chloride, which is subsequently converted to 2,4-dichlorobenzylamine.

Route B starts with 2,4-dichlorobenzaldehyde, which is first converted to its oxime derivative, followed by reduction to the desired 2,4-dichlorobenzylamine.

Finally, the 2,4-dichlorobenzylamine is reacted with a thiocarbonylating agent to produce this compound.

Experimental Protocols

Synthesis of 2,4-Dichlorobenzylamine (Intermediate)

Two effective methods for the synthesis of the key intermediate, 2,4-Dichlorobenzylamine, are provided below.

Step 1: Synthesis of 2,4-Dichlorobenzyl Chloride

This procedure is based on the free-radical chlorination of 2,4-dichlorotoluene.

-

Materials: 2,4-Dichlorotoluene, Chlorine gas (Cl₂), Azobisisobutyronitrile (AIBN) or UV light.

-

Procedure:

-

In a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, place 2,4-dichlorotoluene.

-

Initiate the reaction by either adding a catalytic amount of AIBN and heating to 80-90 °C, or by irradiating the mixture with a UV lamp at a slightly elevated temperature (e.g., 60-70 °C).

-

Bubble chlorine gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress by Gas Chromatography (GC) to maximize the formation of the monochlorinated product and minimize dichlorination.

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

-

Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

-

The crude 2,4-dichlorobenzyl chloride can be purified by vacuum distillation.

-

Step 2: Synthesis of 2,4-Dichlorobenzylamine via the Delépine Reaction

This method utilizes hexamine to convert the benzyl chloride to the corresponding amine.

-

Materials: 2,4-Dichlorobenzyl chloride, Hexamethylenetetramine (hexamine), Ethanol, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2,4-dichlorobenzyl chloride in ethanol in a round-bottom flask.

-

Add an equimolar amount of hexamine to the solution and stir the mixture at room temperature. A precipitate of the quaternary ammonium salt will form.

-

After the formation of the salt is complete (typically several hours), add concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux for several hours to hydrolyze the hexaminium salt.

-

After cooling, a precipitate of 2,4-dichlorobenzylamine hydrochloride may form. The product can be isolated by filtration.

-

To obtain the free amine, treat the hydrochloride salt with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,4-dichlorobenzylamine.

-

Step 1: Synthesis of 2,4-Dichlorobenzaldehyde Oxime

-

Materials: 2,4-Dichlorobenzaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium hydroxide (NaOH), Ethanol, Water.

-

Procedure:

-

Dissolve 2,4-dichlorobenzaldehyde in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for a few hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichlorobenzaldehyde oxime.

-

Step 2: Reduction of 2,4-Dichlorobenzaldehyde Oxime to 2,4-Dichlorobenzylamine

-

Materials: 2,4-Dichlorobenzaldehyde oxime, Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a Palladium catalyst (Pd/C), Diethyl ether or Tetrahydrofuran (THF), Ethanol.

-

Procedure (using LiAlH₄):

-

In a dry flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Slowly add a solution of 2,4-dichlorobenzaldehyde oxime in the same solvent to the LiAlH₄ suspension, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux for several hours.

-

Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash them with the solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,4-dichlorobenzylamine.

-

Synthesis of this compound

This final step converts the primary amine to the isothiocyanate. Two common reagents for this transformation are thiophosgene and 1,1'-thiocarbonyldiimidazole.

-

Materials: 2,4-Dichlorobenzylamine, Thiophosgene (CSCl₂), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve 2,4-dichlorobenzylamine in dichloromethane in a round-bottom flask.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

Stir the mixture vigorously and cool it in an ice bath.

-

Slowly add a solution of thiophosgene in dichloromethane to the reaction mixture.

-

Continue stirring at room temperature for 1-2 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

This method is a safer alternative to using the highly toxic thiophosgene.

-

Materials: 2,4-Dichlorobenzylamine, 1,1'-Thiocarbonyldiimidazole (TCDI), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 2,4-dichlorobenzylamine in dichloromethane.

-

Add 1,1'-thiocarbonyldiimidazole to the solution and stir at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Wash the reaction mixture with water to remove imidazole byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography if necessary.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Route A, Step 1 | 2,4-Dichlorotoluene | Cl₂, AIBN/UV | 2,4-Dichlorobenzyl chloride | 70-85 |

| Route A, Step 2 | 2,4-Dichlorobenzyl chloride | Hexamine, HCl | 2,4-Dichlorobenzylamine | 60-75 |

| Route B, Step 1 | 2,4-Dichlorobenzaldehyde | NH₂OH·HCl, NaOH | 2,4-Dichlorobenzaldehyde oxime | >90 |

| Route B, Step 2 | 2,4-Dichlorobenzaldehyde oxime | LiAlH₄ or H₂/Pd | 2,4-Dichlorobenzylamine | 75-90 |

| Final Step | 2,4-Dichlorobenzylamine | CSCl₂ or TCDI | This compound | 80-95 |

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₅Cl₂NS |

| Molecular Weight | 218.11 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, CH₂), 7.2-7.5 (m, 3H, Ar-H) ppm |

| ¹³C NMR (CDCl₃) | δ ~48 (CH₂), 127-135 (Ar-C), ~130 (N=C=S) ppm |

| IR (neat) | ~2100-2200 cm⁻¹ (strong, sharp, νₐₛ(N=C=S)) |

| Mass Spec (EI) | m/z 217 (M⁺), 182 (M⁺ - Cl), 147 (M⁺ - 2Cl) |

Biological Signaling Pathway

Isothiocyanates are known to exert their biological effects through various mechanisms, primarily by reacting with nucleophilic groups in cellular macromolecules, such as cysteine residues in proteins. A generalized signaling pathway illustrating the potential mechanism of action of this compound is depicted below. This includes the induction of phase II detoxification enzymes and the modulation of inflammatory pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The outlined procedures, based on established chemical transformations, offer reliable pathways for obtaining this compound for research and development purposes. The provided data and diagrams serve as a valuable resource for scientists and professionals in the field of drug discovery and chemical synthesis. Proper safety precautions should be taken when handling all chemicals, particularly the corrosive and toxic reagents mentioned in the protocols.

The Core Mechanism of Action of 2,4-Dichlorobenzyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzyl isothiocyanate (DCBIT) is a synthetic isothiocyanate (ITC), a class of organosulfur compounds known for their chemopreventive and therapeutic potential in oncology. Isothiocyanates are abundant in cruciferous vegetables and their anticancer effects are attributed to their ability to modulate a multitude of cellular pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon research on the broader class of benzyl isothiocyanates (BITCs) to elucidate its molecular interactions and cellular consequences. The addition of two chlorine atoms to the benzyl ring is anticipated to modulate its biological activity, a concept supported by structure-activity relationship studies of related compounds.

Primary Molecular Target: β-Tubulin

The principal molecular target of 2,4-Dichlorobenzyl thiocyanate (DCBT), a closely related precursor, is β-tubulin.[1] DCBIT, as an isothiocyanate, is a potent electrophile that readily reacts with nucleophilic groups on proteins, particularly the sulfhydryl groups of cysteine residues.[2]

The mechanism of action involves the alkylation of cysteine residues on β-tubulin, leading to the formation of a dithiocarbamate linkage.[2][3] This covalent modification disrupts the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3] The inhibition of microtubule formation leads to mitotic arrest, a key event in the anticancer activity of many chemotherapeutic agents.[1] Structure-activity relationship studies of benzyl isothiocyanates suggest that the benzyl ring enhances membrane permeability, while the electrophilic isothiocyanate group is crucial for its biological effects.[4]

Quantitative Data on Tubulin Polymerization Inhibition

| Compound | Assay Type | Endpoint | Result | Reference |

| Benzyl Isothiocyanate (BITC) | In vitro tubulin polymerization | Inhibition of microtubule formation | More potent than PEITC and SFN | [2][3] |

| Benzyl Isothiocyanate (BITC) | Cell-based microtubule analysis | Disruption of microtubule network | More potent than PEITC and SFN | [2][3] |

Induction of Apoptosis

A hallmark of the anticancer activity of benzyl isothiocyanates is the induction of programmed cell death, or apoptosis. This is a multi-faceted process initiated by various cellular stressors and executed through a cascade of signaling events.

Role of Reactive Oxygen Species (ROS)

A primary mechanism by which BITCs induce apoptosis is through the generation of reactive oxygen species (ROS).[5] The accumulation of ROS creates a state of oxidative stress, which can damage cellular components and trigger apoptotic pathways.[6] The isothiocyanate moiety is thought to play a key role in ROS production.[4]

Mitochondrial Pathway of Apoptosis

The ROS-mediated oxidative stress often leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Increased ROS levels can lead to the permeabilization of the mitochondrial membrane.

-

Release of Cytochrome c: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.

-

Activation of Caspases: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-9 being the key initiator and caspase-3 the primary executioner of apoptosis.[5]

-

Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 and Mcl-1 inhibit this process. BITCs have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[7]

Death Receptor Pathway

In addition to the mitochondrial pathway, BITCs can also activate the extrinsic, or death receptor, pathway of apoptosis. This is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as DR4 and DR5, leading to the activation of caspase-8, which in turn can activate the executioner caspases.[5]

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are scarce, data for benzyl isothiocyanate in various cancer cell lines demonstrate its potent cytotoxic effects.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Benzyl Isothiocyanate (BITC) | SKM-1 (AML) | MTS Assay | 4.15 | [8] |

| Benzyl Isothiocyanate (BITC) | SKM/VCR (AML) | MTS Assay | 4.76 | [8] |

Modulation of Key Signaling Pathways

This compound is expected to modulate several critical signaling pathways that are often dysregulated in cancer, consistent with the known activities of other benzyl isothiocyanates.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. BITCs have been shown to activate the stress-activated JNK and p38 pathways, which are generally pro-apoptotic, while the effect on the pro-survival ERK pathway can be cell-type dependent.[9]

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. BITCs have been shown to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and the transcription of its target genes.[10]

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

STAT3 is another transcription factor that is persistently activated in many cancers and promotes cell survival and proliferation. The phosphorylation of STAT3 is critical for its activation.[11][12] BITCs have been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Reagents: Purified tubulin, tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol), this compound stock solution in DMSO, 96-well microplate.

-

Procedure:

-

Prepare solutions of DCBIT at various concentrations in tubulin polymerization buffer.

-

On ice, add the DCBIT solutions to wells of a pre-chilled 96-well plate.

-

Add purified tubulin to each well to a final concentration of 2-4 mg/mL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of DCBIT-treated samples to a DMSO vehicle control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

-

Reagents: Cancer cell line of interest, cell culture medium, DCFDA stock solution, this compound, phosphate-buffered saline (PBS), flow cytometer or fluorescence microscope.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of DCBIT for the desired time period.

-

Wash the cells with PBS.

-

Incubate the cells with DCFDA (typically 5-10 µM) in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.

-

Caspase-3 Activity Assay

This assay quantifies the activity of the executioner caspase-3, a key marker of apoptosis.

-

Reagents: Cancer cell line, cell lysis buffer, caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate), this compound, microplate reader.

-

Procedure:

-

Treat cells with DCBIT for various time points.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C and measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) over time.

-

Calculate the caspase-3 activity based on the rate of substrate cleavage.

-

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.

-

Reagents: Cancer cell line, RIPA lysis buffer with protease and phosphatase inhibitors, this compound, primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-NF-κB p65), HRP-conjugated secondary antibodies, ECL detection reagents, SDS-PAGE equipment, and blotting apparatus.

-

Procedure:

-

Treat cells with DCBIT for the desired times and concentrations.

-

Lyse the cells in RIPA buffer and determine protein concentrations.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Figure 1: Overview of the primary signaling pathways modulated by this compound (DCBIT).

Figure 2: A typical experimental workflow for Western blot analysis of signaling pathway modulation.

Conclusion

This compound exerts its anticancer effects through a multi-pronged mechanism of action. Its primary interaction with β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest. Concurrently, it induces apoptosis through both intrinsic and extrinsic pathways, largely driven by the generation of reactive oxygen species. Furthermore, DCBIT is anticipated to modulate key signaling cascades, including the MAPK, NF-κB, and STAT3 pathways, which are critical for cancer cell survival and proliferation. The presence of chlorine atoms on the benzyl ring likely enhances its electrophilicity and cellular uptake, potentially leading to increased potency compared to its parent compound, benzyl isothiocyanate. Further research is warranted to provide more quantitative data specifically for DCBIT and to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its core mechanisms to aid researchers and drug development professionals in their ongoing investigations.

References

- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differential role of MAPK signaling in human dendritic cell maturation and Th1/Th2 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 11. Clinical Implications of Phosphorylated STAT3 Expression in de novo Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation of STAT3 serine-727 by cyclin-dependent kinase 1 is critical for nocodazole-induced mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. STAT Family Protein Expression and Phosphorylation State during moDC Development Is Altered by Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2,4-Dichlorobenzyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzyl isothiocyanate (DCBT) is a synthetic isothiocyanate that has demonstrated significant biological activity, primarily as an antimitotic agent. This technical guide provides an in-depth overview of the current understanding of DCBT's mechanism of action, its effects on cellular processes such as apoptosis and cell cycle progression, and detailed protocols for key experimental assays. While quantitative data for DCBT is limited, this guide incorporates data from the closely related and well-studied benzyl isothiocyanate (BITC) to provide a comparative context for its biological effects. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its cellular impact.

Core Mechanism of Action: Tubulin Alkylation and Mitotic Arrest

The primary mechanism of action for this compound is its function as a sulfhydryl alkylating agent, with a pronounced specificity for β-tubulin.[1] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent cellular effects.

Mechanism of Action Workflow

Caption: Mechanism of this compound (DCBT) action.

DCBT covalently binds to sulfhydryl groups on proteins, with β-tubulin being a primary target due to its high cysteine content.[1] This alkylation prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation and function leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[1][2] Studies have shown that the thiocyanate moiety is crucial for this activity.[3]

Quantitative Data on Biological Activity

Specific quantitative data, such as IC50 values for this compound, are not widely available in the current literature. However, extensive research on the structurally similar compound, benzyl isothiocyanate (BITC), provides valuable insights into the potential potency of this class of compounds. The following tables summarize the cytotoxic effects of BITC and other relevant isothiocyanates across various cancer cell lines.

Table 1: Cytotoxicity of Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time (h) | Assay | Reference |

| BxPC-3 | Pancreatic Cancer | ~8 | 24 | Sulforhodamine B | [4] |

| MCF-7 | Breast Cancer | 23.4 | Not Specified | MTT | [5][6] |

| MDA-MB-231 | Breast Cancer | 18.65 | 24 | MTT | [7] |

| CLBL-1 | Canine B-cell Lymphoma | 3.63 ± 0.21 | 24 | Propidium Iodide | |

| CLB70 | Canine B-cell Lymphoma | 3.78 ± 0.25 | 24 | Propidium Iodide | |

| CNK-89 | Canine NK-cell Lymphoma | 13.33 ± 0.93 | 24 | Propidium Iodide | |

| Bel 7402 | Hepatocellular Carcinoma | 40 or 80 (Apoptosis) | 48 | Flow Cytometry | [8] |

| HLE | Hepatocellular Carcinoma | 40 or 80 (Apoptosis) | 48 | Flow Cytometry | [8] |

Table 2: Tubulin Polymerization Inhibition by Isothiocyanates

| Compound | IC50 (µM) | Assay Condition | Reference |

| Benzyl Isothiocyanate (BITC) | 13.0 | In vitro tubulin polymerization | [9] |

Effects on Cellular Processes

Induction of Apoptosis

Isothiocyanates, including BITC, are known to induce apoptosis (programmed cell death) in cancer cells. This process is often initiated by the generation of reactive oxygen species (ROS) and is mediated through various signaling pathways.[10]

Apoptosis Induction Signaling Pathway

Caption: Simplified signaling pathway of isothiocyanate-induced apoptosis.

Studies on BITC have shown that it can induce apoptosis by increasing intracellular ROS levels, leading to mitochondrial membrane potential disruption and the release of cytochrome c.[10] This triggers the activation of caspase-9 and subsequently caspase-3, culminating in the execution of the apoptotic program.[11]

Cell Cycle Arrest

As a direct consequence of microtubule disruption, DCBT and related compounds cause a significant arrest of cells in the G2/M phase of the cell cycle.[4][12] This can be quantified by flow cytometry analysis of DNA content.

Table 3: Effect of Benzyl Isothiocyanate (BITC) on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| BxPC-3 | Control | - | - | - | [4] |

| 10 µM BITC (24h) | ↓ | ↓ | ↑ (~2.9-fold) | [4] | |

| A375 | Control | - | - | - | [12] |

| 5 µM BITC (48h) | ↓ | ↓ | ↑ | [12] | |

| LNCaP | Control | - | 46% | - | [13] |

| 5 µM PEITC (48h) | - | 25% | ↑ | [13] | |

| Jurkat | Control | 44% | 44% | 12% | [14] |

| 30 µM Sulforaphane (48h) | 33% | 38% | 25% | [14] |

Note: Arrows (↑, ↓) indicate an increase or decrease relative to control. Dashes (-) indicate that specific percentage values were not provided in the abstract.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound and related compounds.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) at 340 nm.[15][16]

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP on ice.[17] Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the wells. Add the cold tubulin solution to each well.[17]

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[16]

-

Data Acquisition: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[17]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be determined by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.[18]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[18]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[18]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[19][20]

-

Flow Cytometry Analysis: Add additional binding buffer to the cells and analyze immediately by flow cytometry. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[21][22]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for propidium iodide cell cycle analysis.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[21][23]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark at room temperature.[22][23]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[1]

Conclusion

This compound exhibits significant biological activity as an antimitotic agent by targeting β-tubulin and disrupting microtubule polymerization. This primary mechanism leads to G2/M cell cycle arrest and can induce apoptosis. While specific quantitative data for DCBT is limited, the extensive research on the related compound benzyl isothiocyanate suggests that it is a potent inhibitor of cancer cell proliferation. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the precise mechanisms and therapeutic potential of this compound and other novel isothiocyanates in the context of drug discovery and development. Further research is warranted to fully elucidate its quantitative effects and signaling pathway modulation in various cancer models.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl-isothiocyanate Induces Apoptosis and Inhibits Migration and Invasion of Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]

- 13. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abscience.com.tw [abscience.com.tw]

- 17. interchim.fr [interchim.fr]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kumc.edu [kumc.edu]

- 20. dojindo.com [dojindo.com]

- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

The Structure-Activity Relationship of 2,4-Dichlorobenzyl Isothiocyanate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Anticancer Agent

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2,4-dichlorobenzyl isothiocyanate and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents quantitative biological activity data, details essential experimental protocols, and visualizes key signaling pathways.

Introduction: The Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are recognized for their potent chemopreventive and therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The general structure of an isothiocyanate is characterized by the presence of an -N=C=S functional group. The biological activity of ITCs is significantly influenced by the nature of the side chain (R-group) attached to this functional group.

Benzyl isothiocyanate (BITC) is a well-studied member of this family. The introduction of substituents on the benzyl ring can modulate its biological efficacy. This guide focuses on the 2,4-dichloro substituted analog, exploring how this specific structural modification impacts its activity.

Mechanism of Action: Targeting Microtubules and Inducing Apoptosis

The primary mechanism of action for this compound and related compounds involves the disruption of microtubule dynamics, a critical process for cell division. The closely related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), has been shown to be a potent antimitotic agent. It acts by alkylating the sulfhydryl groups of β-tubulin, which prevents the polymerization of tubulin into microtubules.[1] This disruption of the cytoskeleton leads to mitotic arrest and subsequent programmed cell death, or apoptosis.

The isothiocyanate group (-N=C=S) is a key electrophilic moiety that readily reacts with nucleophiles, such as the thiol groups (-SH) of cysteine residues in proteins like tubulin.[1] This covalent modification alters the protein's structure and function, leading to the observed biological effects.

Furthermore, isothiocyanates are known to induce apoptosis through multiple signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[2][3]

Structure-Activity Relationship (SAR)

The biological activity of benzyl isothiocyanates is highly dependent on their chemical structure. The following points summarize the key SAR findings:

-

The Isothiocyanate/Thiocyanate Moiety is Essential: The -N=C=S (isothiocyanate) or -S-C≡N (thiocyanate) group is crucial for the biological activity of these compounds.[4]

-

Aromaticity of the Benzyl Ring: The benzyl ring contributes to the molecule's ability to permeate cell membranes.

-

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence the compound's potency.

-

Halogenation: Chlorination of the benzyl ring has been shown to enhance antimitotic and antitubulin activity. Specifically, dichlorination at the 2 and 4 positions results in a highly active compound.[4] The 4-chloro-substituted benzyl thiocyanate is more active than the 2-chloro-substituted version, and the 2,4-dichloro-substituted compound is even more potent.[4]

-

-

Alkyl Chain Length (for arylalkyl isothiocyanates): In related arylalkyl isothiocyanates, the length of the alkyl chain connecting the aromatic ring to the isothiocyanate group also plays a role in determining the biological activity.

Quantitative Data on Biological Activity

Table 1: Cytotoxicity of Benzyl Isothiocyanate (BITC) and Analogs against Various Cancer Cell Lines

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast Cancer) | 48 hr | 5.95 ± 0.10 | [5] |

| Benzyl Isothiocyanate (BITC) | SKM-1 (Leukemia) | 24 hr | 4.15 | [6] |

| Benzyl Isothiocyanate (BITC) | SKM/VCR (Resistant Leukemia) | 24 hr | 4.76 | [6] |

| Benzyl Isothiocyanate (BITC) | Bel 7402 (Hepatocellular Carcinoma) | 48 hr | >40 | [7] |

| Benzyl Isothiocyanate (BITC) | HLE (Hepatocellular Carcinoma) | 48 hr | >40 | [7] |

| Benzyl Isothiocyanate (BITC) | SCC9 (Oral Squamous Carcinoma) | 24 hr | ~10 | [8] |

| Phenethyl Isothiocyanate (PEITC) | MCF-7 (Breast Cancer) | 48 hr | 7.32 ± 0.25 | [5] |

| Sulforaphane | MCF-7 (Breast Cancer) | 48 hr | 13.7 ± 0.82 | [5] |

| Sulforaphane | SKM-1 (Leukemia) | 24 hr | 7.31 | [6] |

| Sulforaphane | SKM/VCR (Resistant Leukemia) | 24 hr | 7.93 | [6] |

Table 2: Inhibition of Tubulin Polymerization by Isothiocyanates

| Compound | IC50 (µM) | Reference |

| Benzyl Isothiocyanate (BITC) | ~15 | [9] |

| Phenethyl Isothiocyanate (PEITC) | >100 | |

| Sulforaphane | >100 | |

| Nocodazole (Positive Control) | 1.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound and its analogs.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures the intracellular generation of reactive oxygen species.

Principle: The cell-permeable compound 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

-

DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

-

Reaction Setup: In a 96-well plate, add purified tubulin (e.g., 3 mg/mL) to a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP, pH 6.9).

-

Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes in a temperature-controlled spectrophotometer.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of the compound.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the action of this compound.

Caption: Workflow for evaluating the anticancer effects of this compound.

Caption: Signaling pathway for apoptosis induced by this compound.

Conclusion

This compound is a promising anticancer agent with a mechanism of action rooted in the disruption of microtubule dynamics and the induction of apoptosis. Its structure-activity relationship highlights the critical role of the isothiocyanate functional group and the 2,4-dichloro substitution pattern on the benzyl ring for its enhanced biological activity. While further studies are needed to provide more extensive quantitative data for this specific compound, the information compiled in this guide offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols and visualized signaling pathways provide a practical framework for future investigations into this and other related isothiocyanate compounds as potential cancer therapeutics.

References

- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzyl-isothiocyanate Induces Apoptosis and Inhibits Migration and Invasion of Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dichlorobenzyl Isothiocyanate: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzyl isothiocyanate is a synthetic organosulfur compound belonging to the isothiocyanate class. While the specific initial synthesis or "discovery" of this exact molecule is not prominently documented in scientific literature, its significance emerged with the investigation of its potent biological activities. This guide provides a comprehensive overview of the history of its characterization as a bioactive compound, its synthesis, mechanism of action, and its effects on cellular processes, with a focus on data relevant to researchers in oncology and drug development.

Discovery and History

The formal "discovery" of this compound is not attributed to a singular event or publication. It belongs to the broader class of isothiocyanates, which have been known for over a century, initially identified as the compounds responsible for the pungent taste of cruciferous vegetables.[1] The scientific journey of this compound as a compound of interest began with the exploration of synthetic isothiocyanate analogs for potential therapeutic applications.

A pivotal moment in its history was the 1986 publication by Abraham et al. in Proceedings of the National Academy of Sciences of the United States of America, which identified 2,4-dichlorobenzyl thiocyanate (an isomer, though the isothiocyanate is often studied in this context) as a potent antimitotic agent.[2][3] This study demonstrated that the compound caused a significant reorganization of microtubules in cultured cells, leading to mitotic arrest.[2][3] Subsequent research further elucidated its mechanism of action as a tubulin-binding agent.

Synthesis

The synthesis of this compound follows established protocols for the preparation of isothiocyanates from primary amines. The most common and direct route involves the reaction of 2,4-dichlorobenzylamine with a thiocarbonyl transfer reagent, such as carbon disulfide.

General Experimental Protocol: Synthesis from 2,4-Dichlorobenzylamine

This protocol is a generalized procedure based on common methods for isothiocyanate synthesis.

Materials:

-

2,4-Dichlorobenzylamine

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, aqueous ammonia)

-

A desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate)

-

An appropriate solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

Formation of the Dithiocarbamate Salt: 2,4-Dichlorobenzylamine is dissolved in a suitable solvent. To this solution, an equimolar amount of a base is added, followed by the slow addition of carbon disulfide at a controlled temperature (often 0-5 °C). The reaction mixture is stirred for a specified period to allow for the formation of the dithiocarbamate salt intermediate.

-

Desulfurization: A desulfurizing agent is then added to the reaction mixture. This reagent facilitates the elimination of a sulfur atom, leading to the formation of the isothiocyanate. The choice of reagent can influence reaction conditions and yield.

-

Work-up and Purification: Following the completion of the reaction (monitored by techniques such as thin-layer chromatography), the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with microtubules, leading to cell cycle arrest and apoptosis.

Interaction with Tubulin and Disruption of Microtubule Dynamics

The primary molecular target of this compound is the protein tubulin. It acts as a sulfhydryl alkylating reagent, covalently binding to cysteine residues on β-tubulin.[4] This covalent modification disrupts the normal process of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[2][3][4] The disruption of microtubule dynamics leads to a cascade of downstream cellular events.

Caption: Mechanism of this compound-induced microtubule disruption.

Cell Cycle Arrest

The malformation of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[5] This prevents the cell from proceeding through mitosis with improperly segregated chromosomes, a hallmark of many anti-cancer agents that target microtubules. For the related compound benzyl isothiocyanate (BITC), treatment of human pancreatic cancer cells resulted in G2/M arrest associated with the upregulation of p21(Waf1/Cip1) and the downregulation of CyclinB1, Cdc2, and Cdc25C.[5]

Caption: Simplified workflow of microtubule disruption leading to cell cycle arrest.

Induction of Apoptosis

Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway. While specific studies on the downstream apoptotic signaling of this compound are limited, research on benzyl isothiocyanate (BITC) has shown that it can induce apoptosis through the generation of reactive oxygen species (ROS) and DNA damage.[6] In human leukemia cells, BITC-induced apoptosis is linked to the activation of MAPKs (mitogen-activated protein kinases), specifically JNK and p38 MAPK, and the phosphorylation of the anti-apoptotic protein Bcl-2.[5]

Quantitative Data

Quantitative data for this compound is not as extensively reported as for its parent compound, benzyl isothiocyanate (BITC). The available data, primarily for BITC, demonstrates potent cytotoxic and anti-proliferative activities against various cancer cell lines.

Table 1: In Vitro Activity of Benzyl Isothiocyanate (BITC)

| Cell Line | Assay Type | IC50 / EC50 Value (µM) | Reference |

| SKM-1 (Human AML) | Cell Viability | 4.15 | [7] |

| SKM/VCR (Human AML, resistant) | Cell Viability | 4.76 | [7] |

| Capan-2 (Human Pancreatic) | Growth Inhibition | ~10 (effective conc.) | [5] |

| Canine Lymphoma (CLB70) | Cytotoxicity | < 5 | [6] |

| Canine Leukemia (CLBL-1) | Cytotoxicity | < 5 | [6] |

Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for determining the direct effect of compounds on microtubule formation.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.

General Protocol:

-

Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A reaction buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) is also prepared and kept on ice.[8]

-

Reaction Setup: In a pre-warmed 96-well plate, the test compound (this compound) at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Initiation: The tubulin solution is added to each well to initiate the polymerization reaction. The final volume is brought up with the reaction buffer.

-

Measurement: The plate is immediately placed in a temperature-controlled microplate reader set at 37°C. The absorbance at 340 nm is read at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).

-

Analysis: The change in absorbance over time is plotted to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

General Protocol:

-

Cell Treatment: Cancer cells are seeded and allowed to adhere. They are then treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then incubated with a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to remove RNA).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of thousands of individual cells is measured.

-

Data Analysis: The resulting data is analyzed using cell cycle analysis software to generate a histogram showing the distribution of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7][9]

Conclusion

This compound is a potent antimitotic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. While its initial discovery is not well-documented, its characterization as a tubulin-binding compound has positioned it as a molecule of interest in cancer research. The data on its close analog, benzyl isothiocyanate, suggests strong anti-proliferative and pro-apoptotic activities. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly through more extensive quantitative studies on its effects on a wider range of cancer cell lines and in in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of 2,4-Dichlorobenzyl Isothiocyanate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2,4-Dichlorobenzyl isothiocyanate, a compound of interest for researchers, scientists, and drug development professionals. This document outlines the compound's key chemical properties, provides detailed experimental protocols for its handling and analysis, and explores its mechanism of action through signaling pathway diagrams.

Core Properties of this compound

This compound is a member of the isothiocyanate family, characterized by the presence of an -N=C=S functional group. This group is highly reactive and is central to the compound's biological activity and its stability profile.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and estimated solubility profile can be constructed based on the known behavior of similar isothiocyanates and related chlorinated benzyl compounds. Isothiocyanates, in general, exhibit good solubility in organic solvents.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Estimated Solubility | Rationale/Supporting Evidence |

| Dimethyl Sulfoxide (DMSO) | High | Isothiocyanates such as 2-Phenylethyl isothiocyanate (PEITC) show high solubility in DMSO (~30 mg/mL). A related compound, 2,4-Dichlorobenzyl alcohol, is also highly soluble in DMSO (100 mg/mL). |

| Dimethylformamide (DMF) | High | PEITC is reported to be soluble in DMF at approximately 30 mg/mL. |

| Ethanol | Good | PEITC is soluble in ethanol at around 30 mg/mL. Benzyl isothiocyanate is also soluble in ethanol. |

| Methanol | Good | 2,4-Dichlorobenzyl alcohol is soluble in methanol. |

| Chloroform | Good | Benzyl isothiocyanate is soluble in chloroform. |

| Water | Low | Isothiocyanates generally have low aqueous solubility. For instance, the experimental water solubility of PEITC is 110 mg/L. Encapsulation in cyclodextrins has been used to improve the aqueous solubility of benzyl isothiocyanate. |

Stability Characteristics

The stability of this compound is intrinsically linked to the reactivity of the isothiocyanate functional group. This group is an electrophile and is susceptible to nucleophilic attack, which dictates its stability under various conditions.

Table 2: Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Rationale/Supporting Evidence |

| pH | Less stable at higher pH. | The isothiocyanate group is susceptible to hydrolysis, a reaction that is more pronounced with increasing pH. At neutral or alkaline pH, isothiocyanates can be hydrolyzed to the corresponding amine. |

| Temperature | Decreased stability with increasing temperature. | Isothiocyanates are known to be heat-labile. Thermal degradation can occur, particularly at temperatures above 60 °C. |

| Nucleophiles | Reactive towards nucleophiles. | The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines and thiols. This reactivity is the basis for its biological mechanism of action but also contributes to its instability in the presence of such molecules. |

| Aqueous Media | Prone to degradation. | In aqueous solutions, especially in buffers, the decline of isothiocyanates is more rapid than in deionized water. This is likely due to both hydrolysis and reactions with buffer components. |

Experimental Protocols

Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol provides a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial.

-